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molecular formula C12H8Cl2N2O2 B2999756 Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate CAS No. 663611-49-2

Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate

Cat. No. B2999756
M. Wt: 283.11
InChI Key: DZBSNQZZBQKBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07304071B2

Procedure details

In a flask was added 2,4,5-trichloro-pyrimidine (1.3 equivalents, 2.66 g, 14.6 mmol), the commercially available 4-carboxyphenyl boronic acid methyl ester (1.0 equivalent, 2.02 g, 11.2 mmol), tetrakis triphenylphosphine palladium (0.1 equivalent, 1.3 g, 1.12 mmol), lithium chloride (3.0 equivalents, 1.4 g, 33.6 mmol), sodium carbonate (2N, 5 mL) and 1,2-dimethoxyethane (20 mL). The resulting mixture was heat at 80° C. for 24 hours then dissolved in ethyl acetate, washed with hydrochloric acid (1N), brine and dried over sodium sulfate. The crude product was purified by chromatography on silica (ethyl acetate, 10% in hexane) to afford 1.21 g of 4-(2,5-dichloro-pyrimidin-4-yl)-benzoic acid methyl ester as a white solid. The structure was confirmed by 1H NMR.
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
4-carboxyphenyl boronic acid methyl ester
Quantity
2.02 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([Cl:9])=[CH:4][N:3]=1.COB([C:14]1[CH:19]=[CH:18][C:17]([C:20]([OH:22])=[O:21])=[CH:16][CH:15]=1)O.[Cl-].[Li+].[C:25](=O)([O-])[O-].[Na+].[Na+]>C(OCC)(=O)C.COCCOC>[CH3:25][O:22][C:20](=[O:21])[C:17]1[CH:16]=[CH:15][C:14]([C:6]2[C:5]([Cl:9])=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=2)=[CH:19][CH:18]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
2.66 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)Cl
Step Two
Name
4-carboxyphenyl boronic acid methyl ester
Quantity
2.02 g
Type
reactant
Smiles
COB(O)C1=CC=C(C=C1)C(=O)O
Step Three
Name
tetrakis triphenylphosphine palladium
Quantity
1.3 g
Type
reactant
Smiles
Step Four
Name
Quantity
1.4 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with hydrochloric acid (1N), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica (ethyl acetate, 10% in hexane)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C1=NC(=NC=C1Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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